molecular formula C10H6Cl3N B033531 2-Methyl-4,7,8-trichloroquinoline CAS No. 108097-02-5

2-Methyl-4,7,8-trichloroquinoline

Cat. No.: B033531
CAS No.: 108097-02-5
M. Wt: 246.5 g/mol
InChI Key: YWSNYNKOWMWXRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4,7,8-trichloroquinoline is a halogenated heterocyclic compound with the molecular formula C10H6Cl3N. It is a derivative of quinoline, a structure known for its wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4,7,8-trichloroquinoline typically involves the halogenation of quinoline derivatives. One common method is the chlorination of 2-methylquinoline using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4, 7, and 8 positions .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,7,8-trichloroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methyl-4,7,8-trichloroquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4,7,8-trichloroquinoline involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interfere with DNA replication and transcription processes, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4,6,8-trichloroquinoline
  • 2-Methyl-4,6,7-trichloroquinoline
  • 2-Methyl-4,5,7-trichloroquinoline
  • 4,7,8-Trichloroquinoline
  • 4,6,7-Trichloroquinoline

Uniqueness

2-Methyl-4,7,8-trichloroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 4, 7, and 8 positions enhances its reactivity and potential for further functionalization compared to other trichloroquinoline derivatives .

Properties

IUPAC Name

4,7,8-trichloro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl3N/c1-5-4-8(12)6-2-3-7(11)9(13)10(6)14-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSNYNKOWMWXRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=C(C2=N1)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588898
Record name 4,7,8-Trichloro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108097-02-5
Record name 4,7,8-Trichloro-2-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108097-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,8-Trichloro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 108097-02-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.